
Cycloheptylamine
Overview
Description
It is a clear, colorless to slightly yellow liquid with a molecular weight of 113.2 g/mol . This compound is part of the aliphatic amine class and is characterized by a seven-membered cycloalkane ring with an amino group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloheptylamine can be synthesized from cycloheptanone through a series of chemical reactions. One common method involves the reduction of cycloheptanone oxime to this compound . The reaction typically uses reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions.
Industrial Production Methods: In industrial settings, this compound is produced by catalytic hydrogenation of cycloheptanone in the presence of ammonia. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Cycloheptylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form cycloheptane.
Substitution: It participates in nucleophilic substitution reactions, forming derivatives such as N-alkylcycloheptylamines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Alkyl halides or acyl chlorides are common reagents.
Major Products:
Oxidation: Cycloheptanone oxime or cycloheptanenitrile.
Reduction: Cycloheptane.
Substitution: N-alkylcycloheptylamines or N-acylcycloheptylamines.
Scientific Research Applications
Cycloheptylamine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential therapeutic properties, including its use in drug development.
Industry: It is utilized in the production of specialty chemicals and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of cycloheptylamine involves its interaction with specific molecular targets. As an amine, it can act as a nucleophile, participating in various biochemical pathways. It can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Cyclohexylamine: An aliphatic amine with a six-membered ring.
Cyclopentylamine: An aliphatic amine with a five-membered ring.
Cyclooctylamine: An aliphatic amine with an eight-membered ring.
Comparison: Cycloheptylamine is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its analogs. For instance, this compound has a higher boiling point and different reactivity patterns compared to cyclohexylamine and cyclopentylamine .
Biological Activity
Cycloheptylamine, a cyclic amine characterized by its seven-membered ring structure, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological interactions, synthesis methods, and relevant research findings.
Structural Characteristics
This compound has the molecular formula and a molecular weight of approximately 113.20 g/mol. Its structure allows it to act as a versatile building block in organic synthesis and pharmaceuticals. The presence of the nitrogen atom in the ring confers nucleophilic properties, enabling various chemical reactions and interactions with biological targets .
Biological Activities
This compound exhibits several biological activities, which can be summarized as follows:
- Neurotransmitter Interaction : Research indicates that this compound and its derivatives may influence neurotransmitter pathways, potentially affecting mood and pain perception. Some studies suggest analgesic or anti-inflammatory properties, although further investigations are necessary to confirm these effects .
- Pharmaceutical Applications : this compound serves as an intermediate in synthesizing various pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects, including anti-inflammatory activities .
- Enzyme Interaction : In studies involving this compound, it has been noted to interact with specific enzymes, suggesting potential roles in metabolic pathways .
Analgesic Properties
A study investigating the analgesic effects of this compound derivatives revealed promising results. One derivative demonstrated significant inhibition of pain responses in animal models, indicating potential for developing new analgesics .
JAK Inhibition
Research on this compound analogues showed that certain derivatives exhibited potent inhibitory activity against Janus kinase (JAK) enzymes. Specifically, a this compound analogue displayed an IC50 value of 3.5 µM for JAK3, showcasing its potential as a therapeutic agent in inflammatory diseases .
Synthesis Methods
Various methods for synthesizing this compound have been developed, including:
- Reductive Amination : This method involves the reaction of cycloheptanone with ammonia or amines under reducing conditions.
- Ring Closure Reactions : Cyclization of appropriate precursors can yield this compound efficiently.
These methods vary in complexity and yield, allowing flexibility based on laboratory resources available .
Comparative Analysis with Other Cyclic Amines
The following table compares this compound with other cyclic amines regarding their structural features and unique properties:
Compound Name | Structure Type | Unique Features |
---|---|---|
Cyclopentylamine | Five-membered ring | Smaller ring size; more strain |
Cyclohexylamine | Six-membered ring | More stable; widely studied for pharmaceutical uses |
This compound | Seven-membered ring | Balanced strain and stability; unique biological activity |
Cyclooctylamine | Eight-membered ring | Larger size; different reactivity patterns |
Cyclononylamine | Nine-membered ring | Increased flexibility; potential for unique interactions |
This compound's seven-membered structure provides a balance between strain and stability, making it distinct among cyclic amines with specific biological activities that differ from those of smaller or larger cyclic analogs .
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing and purifying cycloheptylamine in laboratory settings?
this compound synthesis typically involves reductive amination or alkylation of cycloheptanone derivatives. Purification is critical due to its liquid state at room temperature. Distillation under inert gas (e.g., N₂) at reduced pressure (e.g., 60°C/18mm Hg) is recommended to avoid decomposition. The hydrochloride salt (m.p. 242–246°C) can be recrystallized for higher purity . Detailed procedural steps, including solvent selection and safety precautions (e.g., handling under fume hoods), should align with methodologies in peer-reviewed syntheses .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the amine group and seven-membered ring structure. Gas Chromatography-Mass Spectrometry (GC-MS) ensures purity, while Fourier-Transform Infrared (FTIR) spectroscopy identifies N-H stretching vibrations (~3350 cm⁻¹). For novel derivatives, X-ray crystallography (if crystallizable) or High-Resolution Mass Spectrometry (HRMS) provides structural validation .
Q. How does this compound’s conformational flexibility impact its reactivity in comparison to smaller cyclic amines?
The seven-membered ring exhibits chair-like and boat-like conformations, increasing steric strain compared to cyclohexylamine. This lability affects nucleophilic reactivity, particularly in Schiff base formation or alkylation reactions. Computational methods (e.g., DFT calculations) can model energy barriers between conformers .
Advanced Research Questions
Q. What strategies resolve contradictions in reported physical properties of this compound, such as melting point discrepancies?
Discrepancies (e.g., melting point at 255 K vs. liquid state at RT) may arise from impurities or polymorphic forms. Reproduce experiments using standardized protocols (e.g., slow crystallization, DSC analysis) and cross-validate with literature using the Jean-Claude Bradley Melting Point Dataset. Purity should be confirmed via HPLC or Karl Fischer titration .
Q. How can co-crystallization studies with monohydric alcohols elucidate hydrogen-bonding patterns in this compound derivatives?
Systematic co-crystallization involves varying alcohol chain lengths (e.g., methanol to 1-octanol) under solvothermal conditions. X-ray diffraction reveals motifs like N–H···O hydrogen-bonded ribbons or sheets. Phase purity is confirmed via PXRD, while thermal analysis (TGA/DSC) assesses stability. Compare results with cyclohexylamine systems to isolate ring-size effects .
Q. What computational frameworks are suitable for analyzing this compound’s role in supramolecular assembly?
Molecular Dynamics (MD) simulations track conformational changes during host-guest interactions. Density Functional Theory (DFT) calculates binding energies in hydrogen-bonded networks. Pair Distribution Function (PDF) analysis correlates experimental scattering data with predicted supramolecular geometries .
Q. How do steric and electronic factors influence this compound’s catalytic performance in asymmetric synthesis?
Steric maps (e.g., using Tolman cone angles) quantify spatial hindrance around the amine group. Kinetic studies under varying temperatures and solvents (polar vs. nonpolar) isolate electronic effects. Compare enantiomeric excess (ee) in catalytic cycles with cyclohexylamine analogs to identify size-dependent trends .
Q. Methodological Guidelines
- Experimental Design : For reproducibility, document solvent ratios, heating rates, and inert gas flow in synthesis protocols. Use Supporting Information for extensive datasets (e.g., crystallographic CIF files) .
- Data Contradictions : Apply statistical tools (e.g., Grubbs’ test) to identify outliers in physical property measurements. Replicate experiments across independent labs to mitigate batch-specific anomalies .
- Literature Gaps : Prioritize studies on under-explored areas like this compound’s bioactivity or photostability, leveraging databases like SciFinder for patent-free pathways .
Properties
IUPAC Name |
cycloheptanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c8-7-5-3-1-2-4-6-7/h7H,1-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVVUHQULXCUPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063899 | |
Record name | Cycloheptanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5452-35-7 | |
Record name | Cycloheptylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5452-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cycloheptylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005452357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cycloheptylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18962 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Cycloheptanamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cycloheptanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cycloheptylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.266 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CYCLOHEPTANAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94Y6LRJ7TC | |
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Retrosynthesis Analysis
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